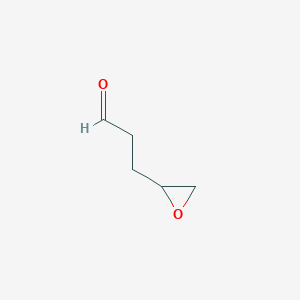

3-(Oxiran-2-YL)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65842-25-3 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3-(oxiran-2-yl)propanal |

InChI |

InChI=1S/C5H8O2/c6-3-1-2-5-4-7-5/h3,5H,1-2,4H2 |

InChI Key |

UPPXZTCGNUAGJS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CCC=O |

Origin of Product |

United States |

Strategic Significance of Oxirane and Aldehyde Functionalities in Chemical Synthesis

The strategic importance of 3-(Oxiran-2-YL)propanal is best understood by first examining its constituent functional groups. Most significant organic molecules contain more than one functional group, and frequently the interplay between these groups dictates the compound's chemical behavior. google.comoup.com

The oxirane, a three-membered cyclic ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. journalspress.com This reactivity is a cornerstone of its utility in synthesis, providing a reliable method for introducing two new functionalities onto adjacent carbon atoms. journalspress.com The specific nature of the nucleophile and reaction conditions can be tuned to yield diols, amino alcohols, ethers, and other valuable structures. smolecule.com

The aldehyde group, containing a terminal carbonyl, is another key player in synthetic organic chemistry. solubilityofthings.com It is highly electrophilic at the carbonyl carbon, making it a target for nucleophilic attack in reactions such as Grignard additions, Wittig reactions, and aldol (B89426) condensations. chemistry.coachtu-bs.de Furthermore, aldehydes are readily oxidized to carboxylic acids or reduced to primary alcohols, offering a gateway to numerous other functional group interconversions. solubilityofthings.com The ability of aldehydes to participate in C-H activation and to form imine intermediates further broadens their synthetic applications. rsc.org

Contextualization of 3 Oxiran 2 Yl Propanal Within Bifunctional Organic Molecules

Stereoselective Epoxidation Strategies Preceding Aldehyde Formation

A common and effective approach to chiral epoxy aldehydes involves the stereoselective formation of the oxirane ring on a substrate that already contains a masked or latent aldehyde group. This strategy allows for the sensitive aldehyde functionality to be introduced or unmasked in a later step under milder conditions.

The enantioselective epoxidation of prochiral alkenes is a cornerstone of modern asymmetric synthesis. When the alkene substrate contains a functional group that can be readily converted to an aldehyde, this provides a powerful route to enantiomerically enriched epoxy aldehydes.

One of the most prominent methods is the Sharpless Asymmetric Epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide to epoxidize allylic alcohols with high enantioselectivity. The resulting epoxy alcohol can then be oxidized to the corresponding epoxy aldehyde. acs.org

Another powerful approach involves the use of chiral sulfur ylides. In these reactions, a chiral sulfide (B99878) can be used catalytically to generate a sulfur ylide, which then reacts with an aldehyde to form an epoxide. bristol.ac.uk While this is often used to form epoxides from aldehydes, related strategies can epoxidize α,β-unsaturated systems where the activating group is a latent aldehyde.

More recently, organocatalytic methods have emerged. For instance, chiral bisaryl-silyl-protected pyrrolidines have been shown to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes using environmentally benign oxidants like hydrogen peroxide, affording optically active α,β-epoxy aldehydes in high yields and enantioselectivities. diva-portal.org

Research has also focused on developing catalysts for the epoxidation of non-conjugated olefins. Titanium-salalen complexes, for example, have been successfully used for the enantioselective epoxidation of terminal non-conjugated olefins with aqueous hydrogen peroxide, providing a pathway to chiral epoxides from precursors that might contain a distal nitrile or ester group as a latent aldehyde. acs.org

Table 1: Asymmetric Catalytic Epoxidation of α,β-Unsaturated Aldehydes

| Catalyst System | Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| Chiral Pyrrolidine | Cinnamaldehyde | H₂O₂ | 92 | >99 | diva-portal.org |

| Chiral Pyrrolidine | (E)-Hex-2-enal | H₂O₂ | 85 | 98 | diva-portal.org |

| VANOL-Borate Ester | Benzaldehyde | α-Diazoacetamide | 99 | 98 | nih.gov |

| Ti(salalen) Complex | (Z)-Enol Ester | H₂O₂ | High | High | acs.org |

When a molecule already contains one or more stereocenters, the introduction of an epoxide ring can lead to the formation of diastereomers. Diastereoselective control is therefore crucial for synthesizing a single, desired stereoisomer. This control is typically achieved through substrate-directed reactions, where an existing functional group, often a hydroxyl group, directs the epoxidizing agent to one face of the double bond.

For example, in the synthesis of complex molecules, the epoxidation of a chiral allylic or homoallylic alcohol can proceed with high diastereoselectivity. The hydroxyl group can coordinate to the metal center of the epoxidation catalyst (e.g., in vanadium- or titanium-catalyzed epoxidations), ensuring the delivery of the oxygen atom from a specific face of the alkene.

In the absence of a directing group, steric hindrance can control the facial selectivity of the epoxidation. A bulky substituent on one side of the alkene can block the approach of the oxidizing reagent, favoring the formation of the epoxide on the less hindered face.

Furthermore, chelation control can be a powerful tool in the reactions of α,β-epoxy aldehydes themselves. The addition of nucleophiles to the aldehyde carbonyl can be directed by chelation of a Lewis acid between the carbonyl oxygen and the epoxide oxygen, leading to products with high diastereoselectivity. researchgate.net While this applies to reactions of epoxy aldehydes, the principles of stereocontrol are fundamental. The Passerini reaction of chiral 2,3-epoxy aldehydes, for example, shows that the stereochemistry of the starting epoxide (cis or trans) dictates the stereochemical outcome of the product, highlighting the influence of the oxirane's existing stereochemistry. thieme-connect.de

Table 2: Diastereoselective Reactions of Chiral Epoxy Aldehydes

| Reactants | Reaction Type | Major Product Isomer | Diastereomeric Excess (de %) | Reference |

| cis-2,3-Epoxy Aldehyde + TosMIC + Benzoic Acid | Passerini | anti | 40-70 | thieme-connect.de |

| trans-2,3-Epoxy Aldehyde + TosMIC + Benzoic Acid | Passerini | syn | 40-70 | thieme-connect.de |

| Epoxy Aldehyde + Lewis Acid + C-Nucleophile | Chelation-Controlled Addition | Halohydrin | High | researchgate.net |

Functional Group Interconversions for Aldehyde Introduction

An alternative to forming the epoxide in the presence of a latent aldehyde is to introduce the aldehyde functionality onto a pre-existing oxirane-containing substrate. This can be achieved through various functional group interconversions, including oxidative cleavage or chain elongation.

Oxidative cleavage is a powerful method for generating carbonyl groups by breaking carbon-carbon bonds. nih.gov To construct the propanal moiety of this compound, one could start with a substrate containing an oxirane and a longer carbon chain with a double bond at the appropriate position (e.g., 4,5-epoxy-alk-1-ene).

The most common method for this transformation is ozonolysis (O₃). libretexts.org This reaction cleaves the double bond, and subsequent workup under reductive conditions (e.g., with dimethyl sulfide or zinc) yields the desired aldehyde. Oxidative workup (e.g., with hydrogen peroxide) would lead to a carboxylic acid.

Other methods for oxidative cleavage include a two-step sequence of dihydroxylation followed by cleavage with a periodate (B1199274) salt (e.g., NaIO₄). Catalytic versions using OsO₄ (or other catalysts) and an oxidant like N-methylmorpholine N-oxide (NMO) can also achieve this transformation. organic-chemistry.org Recently, transition-metal-free methods using visible light and a catalyst like sodium benzene (B151609) sulfinate have been developed for the aerobic oxidative cleavage of olefins to aldehydes and ketones. organic-chemistry.org A light-driven, manganese-catalyzed protocol has also been shown to selectively oxidize alkenes to carbonyls under an atmosphere of oxygen. acs.org

These methods are particularly useful as they can be performed under conditions that leave the epoxide ring intact.

This strategy involves starting with a simpler oxirane, such as epichlorohydrin (B41342) or glycidol, and adding a three-carbon unit that contains or can be converted to an aldehyde. This can be achieved through the nucleophilic ring-opening of the epoxide.

For example, a suitable three-carbon nucleophile, such as an organometallic reagent derived from a protected 3-halopropanal (e.g., an acetal), could be used to open the epoxide ring. Subsequent deprotection would reveal the aldehyde functionality.

Another approach involves the coupling of epoxides with other molecules. Nickel/Titanium/Photoredox catalysis has been shown to enable the cross-electrophile coupling of epoxides with (hetero)aryl iodides. ucla.edu While this specific example adds an aryl group, the principle could be extended to alkyl fragments. The reaction of epoxides with alkynes, catalyzed by nickel, is another method to elongate a carbon chain, which could then be further functionalized to an aldehyde. ucla.edu

Convergent and Tandem Synthetic Approaches

Convergent and tandem syntheses aim to build molecular complexity efficiently by minimizing the number of separate synthetic steps. In the context of epoxy aldehydes, these approaches construct both the epoxide and aldehyde functionalities in a single or a few coordinated steps.

A classic and highly effective method is the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction involves the addition of a sulfur ylide to an α,β-unsaturated aldehyde. The ylide adds to the carbon-carbon double bond (in a Michael-type addition) rather than the carbonyl group, which is a key difference from the Wittig reaction. The resulting enolate then displaces the sulfide intramolecularly to form a cyclopropane (B1198618) ring in some cases, but with α,β-unsaturated aldehydes, it typically yields the corresponding epoxy aldehyde. This method is highly diastereoselective, favoring the trans epoxide. wikipedia.org Catalytic and asymmetric versions of this reaction have been developed using chiral sulfides. acs.orgbristol.ac.uk

Tandem reactions can also be initiated by the rearrangement of epoxides. Under acidic conditions, epoxides can rearrange to form aldehydes or ketones. nih.gov An enzyme-catalyzed cationic rearrangement of an epoxide substrate into a corresponding aldehyde has been observed in the biosynthesis of quinolone alkaloids, demonstrating a biological precedent for such a transformation. nih.gov While synthetic applications for constructing this compound via this specific type of rearrangement are less common, it represents a potential avenue for tandem reaction design.

Multi-component reactions, such as the Passerini reaction of chiral 2,3-epoxy aldehydes with an isocyanide and a carboxylic acid, also represent a convergent approach, rapidly building a more complex molecule from the epoxy aldehyde core in a single step. thieme-connect.de

One-Pot Multicomponent Reactions for Epoxy Aldehyde Scaffolds

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular scaffolds from simple precursors in a single operation, avoiding the isolation of intermediates. mdpi.comfrontiersin.org This approach aligns with the principles of green chemistry by reducing solvent waste, time, and energy consumption. mdpi.com In the context of epoxy aldehydes, MCRs allow for the direct construction of densely functionalized molecules.

A notable example involves the combination of asymmetric organocatalytic epoxidation of α,β-unsaturated aldehydes with a subsequent Passerini three-component reaction (P-3CR). mdpi.comresearchgate.net In this tandem process, the epoxy aldehyde is generated in situ and then immediately reacts with a carboxylic acid and an isocyanide. researchgate.net This methodology has been successfully applied to synthesize highly functionalized epoxy α-acyloxycarboxamides, which are compounds of interest for their potential biological activities. mdpi.comresearchgate.net The challenge of potential epimerization of the stereocenter in asymmetric 3-substituted 2,3-epoxy-aldehydes under reaction conditions can be overcome with this one-pot approach. mdpi.com

The versatility of MCRs allows for the rational design of novel reactions by combining different MCRs in a single pot, a concept known as the union of MCRs. rug.nl This strategy further expands the chemical space accessible from simple starting materials, including epoxy aldehydes, to generate diverse and complex scaffolds like isoindolones and pyrolidindiones. rug.nl The development of such reactions often relies on the use of organocatalysts, which can be designed to operate under environmentally benign conditions. acs.orgpreprints.org

Table 1: Examples of One-Pot Multicomponent Reactions for Epoxy Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold | Reference |

| Tandem Epoxidation/Passerini Reaction | α,β-Unsaturated aldehyde, Carboxylic acid, Isocyanide | Diarylprolinol silyl (B83357) ether, Water/Ethanol | Epoxy α-acyloxycarboxamide | mdpi.comresearchgate.net |

| Biginelli Reaction | Aldehyde, 1,3-Dicarbonyl compound, Urea/Thiourea | Counteranion-directed catalysis (ACDC), Ionic liquid | Dihydropyrimidinone | frontiersin.orgpreprints.org |

| Ugi 5C-4CR with Postcondensation | α-Amino acid, Oxo component, Isocyanide, Amine | Stereoretentive conditions | Polycyclic isoindolones/pyrrolidindiones | rug.nl |

Cascade Reactions Incorporating Epoxidation and Aldehyde Formation

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. 20.210.105 These reactions are prized for their efficiency and atom economy. 20.210.105 The synthesis of epoxy aldehydes can be streamlined through cascade sequences that incorporate both the formation of the epoxide ring and the aldehyde group.

Epoxy aldehydes are readily prepared from the epoxidation of α,β-unsaturated aldehydes (enals). acs.org This transformation can be the initial step in a longer cascade sequence. For instance, a chiral organocatalyst can be used to perform an asymmetric epoxidation, followed by further reactions of the newly formed aldehyde. Catalytic asymmetric cascade reactions have been developed that combine a direct aldol (B89426) reaction with an epoxidation step to convert aldehydes and ketones into valuable chiral epoxy ketones. researchgate.net

Furthermore, the epoxide ring itself can initiate a cascade. Epoxide-opening cascades are a powerful strategy for the rapid construction of complex polyether structures, as hypothesized in the biosynthesis of ladder polyethers like brevetoxin (B15176840) B. nih.gov In these biomimetic approaches, a polyepoxide precursor undergoes a series of stereoselective, endo-selective ring-opening cyclizations to form multiple fused ether rings in one pot. nih.gov While these examples often start from polyepoxides rather than epoxy aldehydes, the underlying principle of using an epoxide to trigger a cascade is a central theme in modern organic synthesis.

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools in organic chemistry, offering high selectivity under mild reaction conditions. rjeid.com These methods leverage enzymes to perform specific chemical transformations, which can be integrated into multi-step syntheses of complex molecules. rjeid.commdpi.com

A key chemoenzymatic strategy for generating aldehydes from epoxides involves the use of epoxide hydrolases or isomerases. For example, a chemoenzymatic platform has been developed that utilizes styrene (B11656) oxide isomerase (SOI) to catalyze the Meinwald rearrangement of aryl epoxides into α-aryl aldehydes. nih.govacs.org These in situ generated, often unstable, aldehyde intermediates can then be intercepted by a second enzyme, such as a transaldolase or a decarboxylative aldolase, to facilitate C-C bond formation and produce complex molecules like non-standard amino acids. nih.govacs.org This multi-enzyme cascade can be performed in a whole-cell biocatalyst system, simplifying the process and making it scalable. nih.gov

Multi-enzyme cascades can also perform a series of oxidative steps. For example, enzymes can oxidize a terminal alcohol first to an aldehyde and then to a carboxylic acid. nih.gov In other systems, an alcohol dehydrogenase (ADH) can oxidize a diol to a hydroxy aldehyde, which serves as an intermediate for further enzymatic reactions, such as the synthesis of amino alcohols. mdpi.com The ability to combine oxidative and reductive steps in a single pot using cofactor regeneration systems showcases the elegance and efficiency of these biocatalytic cascades. mdpi.com

Table 2: Selected Enzymes in Chemoenzymatic Synthesis of Aldehydes

| Enzyme | Reaction Type | Substrate | Product | Reference |

| Styrene Oxide Isomerase (SOI) | Meinwald Rearrangement | Aryl Epoxide | α-Aryl Aldehyde | nih.govacs.org |

| Alcohol Dehydrogenase (ADH) | Oxidation | Diol | Hydroxy Aldehyde | mdpi.com |

| P450 Monooxygenase | Allylic Hydroxylation/Oxidation | Terpene | Terpenoid Aldehyde | mdpi.com |

| Glucose Dehydrogenase | Cofactor Regeneration | Glucose | Gluconolactone | mdpi.com |

Sustainable and Green Chemistry Aspects in Epoxy Aldehyde Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for epoxy aldehydes and related compounds. This involves the use of renewable starting materials and the development of environmentally friendly catalysts and reaction conditions.

Utilization of Renewable Resources for Precursors

There is a significant drive to replace petroleum-derived precursors with those from renewable biomass. rsc.org Many bio-based platform molecules are now available as starting materials for epoxy resins and their precursors. specificpolymers.com

Glycerol (B35011): A byproduct of biodiesel production, glycerol can be converted into epichlorohydrin (ECH), a key building block for many epoxy resins. specificpolymers.comresearchgate.net This bio-based ECH can then be used to synthesize partially bio-based epoxy resins. specificpolymers.com

Lignin Derivatives: Lignin, an abundant aromatic biopolymer, can be broken down into valuable phenolic compounds like vanillin (B372448), syringaldehyde, and guaiacol. osti.gov These lignin-derived aldehydes and phenols can be used to create fully renewable epoxy thermosets. osti.gov For instance, vanillin has been used to synthesize liquid monomers containing aldehyde and oxirane functionalities for creating recyclable epoxy networks. rsc.org

Vegetable Oils and Sugars: Epoxidized vegetable oils are commercially available bio-based epoxy materials. researchgate.net Sugars like glucose are versatile starting points for producing building blocks such as sorbitol, isosorbide, and furan (B31954) derivatives, which can all be converted into epoxy resins. specificpolymers.com Furan-based diamines derived from biomass can also be used as renewable curing agents. rsc.org

The use of these renewable resources not only reduces reliance on fossil fuels but also opens pathways to novel chemical structures with unique properties. acs.org

Development of Environmentally Benign Catalytic Systems

The development of green catalytic systems aims to replace hazardous reagents and catalysts with safer, more sustainable alternatives. This includes using efficient catalysts that can be easily separated and recycled, and employing environmentally benign solvents and oxidants.

Organocatalysis: Chiral organocatalysts, such as diarylprolinol silyl ethers, have been developed to perform asymmetric epoxidations in green solvent systems like ethanol/water mixtures. researchgate.net

Benign Metal Catalysts: There is a focus on replacing toxic heavy metal catalysts with those based on abundant and non-toxic metals like iron. A cooperative catalyst system using an iron(III) benzoate (B1203000) complex has been shown to be highly efficient for the ring-opening of epoxides, outperforming other systems in green solvents and under neat conditions. rsc.org

Heterogeneous Catalysts: Solid acid catalysts like zeolites and montmorillonite (B579905) clays (B1170129) are considered environmentally benign due to their low cost, reusability, and easy separation from the reaction mixture by filtration. nih.gov Gold nanoparticles supported on hydrotalcite have also been developed as a highly efficient and reusable catalyst for the deoxygenation of epoxides, a green alternative to many traditional methods. mdpi.com

Green Oxidants: The use of clean oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) is a key goal in green chemistry. acs.org Catalytic systems based on manganese, iron, and ruthenium have been investigated for asymmetric epoxidations using these environmentally benign oxidants, reducing the formation of toxic waste products. acs.org

These advancements in catalysis contribute significantly to making the synthesis of epoxy aldehydes and their derivatives more sustainable and environmentally friendly. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 3 Oxiran 2 Yl Propanal

Mechanistic Pathways of Oxirane Ring Reactivity

The strained three-membered ether ring, the oxirane, is a key reactive center in 3-(Oxiran-2-yl)propanal. Its susceptibility to ring-opening reactions is dictated by the nature of the attacking species and the reaction conditions, leading to distinct mechanistic pathways and regiochemical outcomes.

Nucleophilic Ring-Opening Reactions and Regioselectivity

The ring-opening of the oxirane in this compound under nucleophilic conditions, typically in the presence of a base or a strong nucleophile, proceeds via an S(_N)2 mechanism. In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond.

The regioselectivity of this attack is primarily governed by steric hindrance. Due to the presence of the propanal substituent at the C2 position of the oxirane ring, the C3 carbon is less sterically hindered. Consequently, strong nucleophiles preferentially attack the C3 position, leading to the formation of a secondary alcohol at C2. This mode of attack is consistent with the general principles of S(_N)2 reactions, where the nucleophile approaches from the backside of the carbon-leaving group bond, and steric bulk around the electrophilic carbon impedes the reaction.

| Nucleophile | Reaction Condition | Major Regioisomer |

| RO⁻ (Alkoxide) | Basic | Attack at C3 |

| RNH₂ (Amine) | Neutral or Basic | Attack at C3 |

| RS⁻ (Thiolate) | Basic | Attack at C3 |

| CN⁻ (Cyanide) | Basic | Attack at C3 |

Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound

Electrophilic Activation and Rearrangement Mechanisms

Under acidic conditions, the reaction mechanism for the ring-opening of the oxirane in this compound shifts significantly. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the leaving group ability of the hydroxyl group and activates the ring towards nucleophilic attack.

In this acid-catalyzed ring-opening, the regioselectivity is controlled by electronic effects. The protonated epoxide exists in a resonance-stabilized form where a partial positive charge develops on the carbon atoms of the oxirane ring. The C2 carbon, being more substituted due to the adjacent propanal group, can better stabilize this partial positive charge. As a result, weak nucleophiles will preferentially attack the more substituted C2 carbon. This pathway exhibits characteristics of an S(_N)1 reaction, where the development of carbocationic character at the more substituted carbon dictates the site of nucleophilic attack.

Furthermore, the formation of a carbocation-like intermediate can also lead to rearrangement reactions. For instance, a hydride shift from an adjacent carbon could occur to form a more stable carbocation, leading to the formation of rearranged products. The specific rearrangement pathway would be dependent on the stability of the potential carbocation intermediates.

Reactivity Profiles of the Aldehyde Functionality in Epoxy Aldehydes

The aldehyde group in this compound provides a second site for a variety of chemical transformations, including additions to the carbonyl group and reactions involving the alpha-protons.

Carbonyl Addition Reactions and Stereochemical Control

The electrophilic carbon of the aldehyde carbonyl is susceptible to nucleophilic attack. The stereochemical outcome of such additions to α-chiral aldehydes like this compound can often be predicted by the Felkin-Ahn model. This model helps to rationalize the diastereoselectivity of nucleophilic attack on the carbonyl group by considering the steric and electronic interactions of the substituents on the adjacent chiral center.

According to the Felkin-Ahn model, the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face. In the case of this compound, the oxirane ring is a significant steric group, and its orientation will influence the trajectory of the nucleophilic attack, leading to a preferential formation of one diastereomer over the other.

Condensation and Cyclization Processes

The presence of α-hydrogens on the carbon adjacent to the aldehyde group allows this compound to participate in condensation reactions, such as the aldol (B89426) condensation. In the presence of a base, an enolate can be formed, which can then act as a nucleophile and attack the aldehyde of another molecule, leading to the formation of a β-hydroxy aldehyde. Subsequent dehydration can yield an α,β-unsaturated aldehyde.

Intramolecular reactions are also possible. The aldehyde functionality can react with a nucleophile that has been introduced into the molecule through the ring-opening of the epoxide. For example, if the epoxide is opened with an amine, the resulting amino alcohol can undergo an intramolecular cyclization with the aldehyde to form a heterocyclic ring system, such as a morpholine (B109124) derivative. The regioselectivity of the initial ring-opening will determine the size of the resulting heterocyclic ring.

Enzymatic Deformylation Mechanisms

The proposed mechanism involves a radical-based process initiated at the active site of the enzyme, which contains a di-iron center. The aldehyde binds to the active site, and through a series of electron transfer steps, a formyl radical is abstracted, leading to the formation of an alkyl radical. This radical is then reduced to the corresponding alkane. Given the bifunctional nature of this compound, the presence of the oxirane ring could potentially influence the binding and reactivity within the enzyme's active site.

Fundamental Mechanistic Elucidation of Reaction Pathways

A deeper understanding of the chemical transformations of this compound requires detailed mechanistic studies, including computational analysis of transition states, elucidation of stereochemical control elements, and characterization of potential radical intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the transition states of the complex reactions involving this compound. nih.govacs.org For intramolecular cyclization reactions, transition state analysis can predict the regioselectivity of the epoxide ring opening. For example, in an acid-catalyzed cyclization, calculations can determine the energy barriers for the formation of the five-membered (tetrahydrofuran) versus the six-membered (tetrahydropyran) ring. rsc.org

These computational studies often reveal that the transition state for the favored 5-exo pathway is lower in energy due to less ring strain compared to the 6-endo transition state. bris.ac.uk The geometry of the transition state, whether it resembles a chair-like or boat-like conformation, also plays a crucial role in determining the stereochemical outcome of the reaction. bris.ac.uk For rearrangements, transition state calculations can elucidate the preference for hydride versus alkyl shifts and can model the degree of carbocationic character at different points along the reaction coordinate. core.ac.uk This analysis helps in understanding why certain Lewis acids or reaction conditions favor one product over another. nih.gov

Table 2: Key Parameters from Hypothetical Transition State Analysis This table illustrates the type of data obtained from computational studies.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Transition State Geometry | Key Bond Distances (Å) |

| 5-exo-tet Cyclization | 15.2 | Envelope-like | O(aldehyde)-C(epoxide): 2.1 |

| 6-endo-tet Cyclization | 19.8 | Chair-like | O(aldehyde)-C(epoxide): 2.5 |

| Meinwald Rearrangement (H-shift) | 17.5 | Carbocationic | C-H bond breaking: 1.8 |

The presence of a chiral center at the C2 position of the oxirane ring in this compound means that its reactions can be highly diastereoselective. The inherent chirality of the substrate often controls the formation of new stereocenters during cyclization or rearrangement. arkat-usa.org This phenomenon, known as substrate-controlled diastereoselection, is a cornerstone of stereoselective synthesis.

In Lewis acid-catalyzed reactions, the aldehyde may form a chelation complex with the Lewis acid and the epoxide oxygen. This chelation can lock the molecule into a specific conformation, leading to a highly selective nucleophilic attack on either the aldehyde or the epoxide from a less hindered face. researchgate.net The relative stereochemistry between the epoxide and the aldehyde chain significantly influences which diastereomer is formed preferentially. For example, in an intramolecular aldol-type reaction leading to a piperidine (B6355638) ring, the stereochemistry of the final product is strongly dependent on the initial configuration of the epoxy aldehyde. arkat-usa.org

The stereochemical outcome can also be influenced by the reaction mechanism. Acid-catalyzed epoxide openings often proceed with an SN2-like backside attack, resulting in an inversion of configuration at the attacked carbon. pressbooks.pub In contrast, reactions with more SN1 character may lead to racemization or a mixture of stereoisomers. A thorough analysis of the product's stereochemistry provides crucial insights into the reaction mechanism.

While many reactions of this compound are ionic, the molecule can also participate in radical-mediated transformations. Radical cyclizations offer an alternative pathway for forming cyclic structures. For instance, a radical can be generated on the carbon atom alpha to the aldehyde group. This carbon-centered radical can then attack the epoxide ring intramolecularly. acs.org Computational studies suggest that the addition of a thiyl radical to an epoxide is kinetically slow but can lead to ring-opening and the formation of an alkoxy radical. nih.gov

A potential radical pathway could involve the following steps:

Generation of a radical intermediate, for example, by reacting the aldehyde with a radical initiator or through a photochemically induced process.

Intramolecular 5-exo or 6-endo cyclization of the radical onto the epoxide ring. The 5-exo cyclization is generally favored for radical reactions.

Ring-opening of the epoxide to form an alkoxy radical.

The resulting alkoxy radical can then be trapped by a hydrogen atom donor or undergo further rearrangement.

The characterization of these transient radical intermediates often relies on indirect methods such as trapping experiments or analysis of the final product distribution. For example, the formation of specific stereoisomers or rearranged products can provide evidence for a radical mechanism over an ionic one. Electron Paramagnetic Resonance (EPR) spectroscopy can sometimes be used to directly observe and characterize radical intermediates if they are sufficiently long-lived or can be trapped.

Computational Chemistry and Theoretical Modeling of 3 Oxiran 2 Yl Propanal Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and determining the most probable reaction pathways. For a bifunctional molecule like 3-(Oxiran-2-YL)propanal, which contains both a strained oxirane ring and a reactive aldehyde group, these calculations can unravel the intricacies of its chemical transformations.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and locating transition states, which are the energy maxima along a reaction coordinate. DFT calculations, for instance using the B3LYP functional with a 6-31++G(d,p) basis set, can be employed to model reactions such as the nucleophilic ring-opening of the epoxide or addition reactions at the carbonyl carbon. researchgate.net

In a typical study, the geometries of the reactants, products, and the transition state are fully optimized. The nature of the stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy for a given reaction step can then be determined from the energy difference between the transition state and the reactants. researchgate.net For example, in the reaction of an epoxide with an amine, DFT calculations can identify the transition state for the ring-opening and determine the activation energy. researchgate.net

Table 1: Illustrative DFT-Calculated Activation Energies for Reactions of an Epoxy Aldehyde System

| Reaction Type | Nucleophile | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Epoxide Ring-Opening | Amine | 147.1 |

| Nucleophilic Addition to Aldehyde | Cyanide | 55.8 |

Note: The data in this table are representative values based on DFT studies of analogous epoxy and aldehyde compounds and are intended for illustrative purposes.

The potential energy surface (PES) provides a comprehensive picture of a chemical reaction, depicting the energy of the system as a function of the positions of its atoms. By exploring the PES, chemists can identify all possible reaction pathways, intermediates, and transition states. For this compound, this would involve mapping the energy changes during reactions such as intramolecular cyclization or polymerization.

Computational methods can trace the reaction path on the PES, confirming the connection between a transition state and the corresponding reactants and products. This is crucial for understanding reaction mechanisms, such as the Gomer-Noyes mechanism for the photochemical ring-opening of oxirane, which involves a ring-opening step followed by an internal proton transfer and C-C bond breaking. acs.org The exploration of the PES can reveal whether a reaction proceeds through a concerted mechanism or a stepwise process involving one or more intermediates. acs.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is important as the reactivity and physical properties of the molecule can be influenced by its preferred conformation. Computational methods, such as ab initio molecular orbital calculations, can be used to determine the relative energies of different conformers.

Intermolecular interactions play a critical role in the condensed-phase behavior of this compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. mdpi.com This analysis can identify regions of interaction between molecules, highlighting the contributions of different types of contacts, such as hydrogen bonds and van der Waals forces. mdpi.com For this compound, the oxygen atoms of the oxirane and aldehyde groups can act as hydrogen bond acceptors, influencing its interactions with other molecules.

Table 2: Representative Conformational Analysis of a Substituted Propane (B168953) Backbone

| Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 60° (gauche) | 0.00 | 65 |

| 180° (anti) | 1.20 | 35 |

Note: This table presents hypothetical data for a propane backbone similar to that in this compound, illustrating the typical energy differences and populations of conformers.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a range of descriptors that can be used to predict and rationalize chemical behavior. For this compound, these descriptors can help identify the most reactive sites in the molecule.

The polarity of the carbonyl group in the aldehyde moiety makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ncert.nic.in The presence of two alkyl groups in ketones reduces the electrophilicity of the carbonyl carbon more effectively than in aldehydes, making aldehydes generally more reactive. ncert.nic.inlibretexts.org

Reactivity descriptors derived from DFT, such as Fukui indices, can be used to pinpoint the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 3: Hypothetical Electronic Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -0.5 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability |

| Mulliken Charge on Carbonyl Carbon | +0.45 | Electrophilic site for nucleophilic attack |

| Mulliken Charge on Oxirane Carbons | -0.15 | Sites susceptible to electrophilic attack or ring-opening |

Note: These values are illustrative and represent typical results obtained from electronic structure calculations for molecules with similar functional groups.

Advanced Applications of 3 Oxiran 2 Yl Propanal in Complex Organic Synthesis

Stereoselective Building Blocks for Pharmaceutical Intermediates

The stereochemistry of drug molecules is crucial for their pharmacological activity. 3-(Oxiran-2-yl)propanal, particularly in its enantiomerically pure forms, serves as a critical starting material for the synthesis of a variety of chiral pharmaceutical intermediates.

Precursors to Chiral Amines and Alcohols

Chiral amino alcohols are ubiquitous structural motifs in a vast number of biologically active compounds and pharmaceutical agents. nih.govrsc.orgnih.govnih.govconicet.gov.arresearchgate.netscirp.orgmdpi.comdiva-portal.org The epoxide and aldehyde functionalities of this compound offer two distinct points for stereocontrolled elaboration to access these valuable scaffolds.

The epoxide ring is susceptible to nucleophilic attack, including by amines, leading to the formation of chiral amino alcohols. For instance, the ring-opening of a chiral epoxide with an amine can generate a 1,2-amino alcohol with defined stereochemistry. This strategy is fundamental in the synthesis of various drug molecules. nih.govnih.gov Similarly, the aldehyde can be transformed into an alcohol via reduction, or into an amine via reductive amination, with the existing stereocenter of the oxirane directing the stereochemical outcome of the newly formed chiral center.

The synthesis of γ-amino alcohols, another important class of pharmaceutical intermediates found in drugs like the HIV protease inhibitors Ritonavir and Lopinavir, can be achieved from precursors analogous to this compound. nih.gov Copper-catalyzed hydroamination of unprotected allylic alcohols provides an efficient route to chiral 1,3-amino alcohols. nih.gov While not a direct application of this compound, the principles of stereoselective amine installation are analogous.

Furthermore, the phthalimide (B116566) group, which can be introduced via reaction with a phthalimide derivative, can act as a protected amine equivalent. Subsequent hydrolysis reveals a primary amine, allowing for the synthesis of various amino alcohols. The regioselectivity of the epoxide ring-opening can be controlled by the choice of nucleophile and reaction conditions, offering a powerful tool for stereoselective synthesis.

Synthesis of Nucleoside Analogs from Acyclic Epoxy Aldehydes

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.govrsc.orgrsc.orgorganic-chemistry.org The modification of the sugar moiety is a common strategy to impart improved biological activity and metabolic stability. Acyclic nucleoside analogs, where the cyclic carbohydrate is replaced by a flexible side chain, represent a significant class of these therapeutic agents. researchgate.netrsc.org

Acyclic epoxy aldehydes, such as this compound, are valuable precursors for the synthesis of these modified nucleosides. The aldehyde functionality provides a handle for the attachment of the nucleobase, while the epoxide allows for the introduction of hydroxyl groups and control of stereochemistry, mimicking the ribose or deoxyribose sugar.

For example, a general strategy involves the coupling of a nucleobase with an acyclic side chain derived from an epoxy aldehyde. Subsequent manipulation of the epoxide, such as ring-opening to form a diol, can generate the desired acyclic sugar mimic. rsc.org The synthesis of novel acyclic nucleoside analogs with anti-retroviral activity has been reported using related chiral triols obtained from substituted gamma-lactone acids. rsc.org These strategies highlight the importance of chiral acyclic building blocks in accessing these complex therapeutic agents. While direct synthesis from this compound is not explicitly detailed in all literature, the chemical principles for constructing acyclic nucleoside analogs from such bifunctional precursors are well-established. rsc.orgorganic-chemistry.org

Role in Natural Product Total Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. sci-hub.se this compound and its derivatives have been employed as key chiral synthons in the construction of complex natural products, including alkaloids and macrolides. rsc.orgrsc.orgresearchgate.netsioc-journal.cn

The utility of this building block lies in its ability to introduce specific stereocenters and functional groups that are present in the target molecule. For instance, in the total synthesis of macrolide antibiotics, chiral synthons derived from carbohydrates are often employed. rsc.orgresearchgate.net The structural features of this compound make it an attractive non-carbohydrate-based alternative for introducing key stereochemical and functional elements.

An example of its application is in the synthesis of the corynanthe-type indole (B1671886) alkaloids, where a chiral formylmethyl(vinyl)tetrahydropyranone, a potential synthon derivable from precursors like this compound, was synthesized and converted into (–)-antirhine. rsc.org This demonstrates the potential of such building blocks to access complex alkaloid scaffolds. rsc.orgsioc-journal.cn

Development of Novel Functional Materials Precursors

The unique combination of an aldehyde and an epoxide in this compound makes it an interesting monomer for the synthesis of functional polymers. The two distinct reactive sites allow for various polymerization strategies and the potential for post-polymerization modification.

Monomer Reactivity in Controlled Polymerization Processes

The ring-opening polymerization (ROP) of epoxides is a well-established method for the synthesis of polyethers. mdpi.comresearchgate.netacs.orgresearchgate.net This process can be initiated by cationic or anionic initiators. mdpi.comresearchgate.netresearchgate.netnih.gov The high ring strain of the oxirane ring (approximately 115 kJ·mol⁻¹) provides the thermodynamic driving force for polymerization. commonorganicchemistry.com

In the case of this compound, the presence of the aldehyde group introduces additional complexity and opportunities. The reactivity of both the epoxide and the aldehyde needs to be considered and controlled. Cationic ROP of epoxides is a common method, and various initiators can be employed. researchgate.netmdpi.combeilstein-journals.org Similarly, anionic ROP of epoxides, often utilizing alkali metal alkoxide initiators, is a powerful technique for producing well-defined polyethers. researchgate.netresearchgate.netnih.gov

The reactivity of the monomer in these processes can be influenced by factors such as the choice of initiator, solvent, and temperature. For bifunctional monomers like this compound, selective polymerization of the epoxide while leaving the aldehyde intact, or vice versa, would lead to functional polymers that can be further modified. For example, a polymer with pendant aldehyde groups could be used for cross-linking or for grafting other molecules. The controlled polymerization of such monomers could lead to novel polymer architectures with tailored properties. acs.org

Chemoselective Transformations in Multistep Synthesis

The presence of two distinct functional groups in this compound necessitates chemoselective reactions in multistep synthetic sequences. The ability to selectively react one functional group while leaving the other untouched is crucial for its effective utilization as a building block.

The aldehyde and epoxide moieties exhibit different reactivities towards various reagents. For example, the Wittig reaction is a classic method for converting aldehydes and ketones into alkenes. organic-chemistry.orglibretexts.orgmnstate.edu A chemoselective Wittig reaction on this compound would transform the aldehyde into an alkene while preserving the epoxide for subsequent transformations. organic-chemistry.orgresearchgate.net

Conversely, the epoxide can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, such as amines, thiols, or alcohols, under conditions that may not affect the aldehyde. Furthermore, the selective reduction of the aldehyde in the presence of the epoxide, or the reduction of the epoxide, can be achieved using specific reducing agents and reaction conditions.

An example of a chemoselective transformation is the intramolecular nucleophilic reaction of a tetrahydroisoquinoline derivative bearing an oxirane moiety. In this case, metalation at a specific position of the tetrahydroisoquinoline ring is followed by an intramolecular attack on the oxirane, demonstrating regioselective control. sioc-journal.cn Such chemoselective transformations are essential for unlocking the full synthetic potential of this compound in the construction of complex molecular architectures.

Future Research Directions in the Chemistry of 3 Oxiran 2 Yl Propanal

Design and Development of Highly Enantioselective Catalytic Methods

The presence of a stereocenter on the oxirane ring and the potential to create a new one via reactions at the aldehyde carbonyl make 3-(oxiran-2-yl)propanal an ideal substrate for asymmetric catalysis. Future research will likely focus on developing catalytic methods that can control the stereochemistry at one or both of these sites with high precision.

Organocatalysis offers a powerful, metal-free approach to activating the aldehyde. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are known to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes, suggesting their potential utility in reactions involving the aldehyde portion of this compound, or in its synthesis. nih.govorganic-chemistry.orgdiva-portal.orgmdpi.com The formation of a transient iminium ion with a chiral amine catalyst can facilitate a variety of enantioselective additions to the aldehyde. mdpi.com

Simultaneously, the epoxide ring is a prime target for enantioselective ring-opening reactions. Chiral Lewis acids or Brønsted acids can be employed to activate the epoxide, allowing for regioselective and stereoselective attack by various nucleophiles. acs.orgmdpi.com A significant challenge and a key research goal will be the development of catalytic systems that can differentiate between the two electrophilic sites—the aldehyde carbon and the two carbons of the epoxide—to achieve chemoselective and enantioselective transformations. Future work could explore dual-catalytic systems where two distinct catalysts operate synergistically to activate each functional group independently.

Table 1: Potential Enantioselective Catalytic Transformations for this compound

| Reaction Type | Catalyst Class | Target Functionality | Potential Outcome |

|---|---|---|---|

| Asymmetric Aldol (B89426) Addition | Chiral Amine (e.g., Proline derivatives) | Aldehyde | Diastereomerically and enantiomerically enriched β-hydroxy ketones |

| Asymmetric Epoxide Ring Opening | Chiral Lewis Acid (e.g., Salen complexes) | Epoxide | Enantiopure 1,2-functionalized alcohols |

| Kinetic Resolution | Chiral Phosphoric Acids | Epoxide | Separation of racemic epoxide into enantiomerically enriched starting material and product |

| Asymmetric Epoxidation (of precursor) | Organocatalyst (e.g., Jørgensen-Hayashi catalyst) | α,β-Unsaturated Aldehyde | Enantioselective synthesis of chiral this compound |

Exploration of Bio-Inspired and Biomimetic Transformations

Nature utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions. Future research on this compound can draw inspiration from these biological systems to develop novel synthetic methods. engineering.org.cn Biocatalysis, which employs isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical catalysis. acs.orgacsgcipr.orgtudelft.nl

For instance, epoxide hydrolases could be used for the enantioselective hydrolysis of racemic this compound to yield enantiopure diols, a process known as hydrolytic kinetic resolution. cdnsciencepub.comnih.gov Conversely, alcohol dehydrogenases (ADHs) could selectively reduce the aldehyde moiety to a primary alcohol with high enantioselectivity, leaving the epoxide ring intact. The challenge lies in identifying or engineering enzymes with the desired substrate specificity and selectivity.

Biomimetic synthesis, which mimics natural reaction cascades, provides another exciting research direction. researchgate.net The biosynthesis of polyether natural products often involves a cascade of epoxide-opening cyclizations. engineering.org.cncore.ac.ukwiley.com It is conceivable that this compound could serve as a starting point in a biomimetic cascade, where an initial reaction at the aldehyde triggers a subsequent intramolecular cyclization involving the epoxide. For example, a biomimetic deformylation catalyzed by metal-dioxygen complexes could be explored. nih.govacs.orgacs.orgnih.gov

Table 2: Prospective Bio-inspired Reactions for this compound

| Transformation | Biocatalyst/Biomimetic System | Potential Product |

|---|---|---|

| Asymmetric Aldehyde Reduction | Alcohol Dehydrogenase (ADH) | (R)- or (S)-3-(Oxiran-2-yl)propane-1-ol |

| Enantioconvergent Epoxide Hydrolysis | Epoxide Hydrolase (EH) | Enantiopure 3-(2,3-dihydroxypropyl)propanal |

| Cascade Reaction | Polyether-inspired cascade (e.g., Lewis/Brønsted acid) | Functionalized cyclic ethers |

| Dimerization/Oligomerization | Michael reaction-inspired cascade | Complex dimeric structures acs.org |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and ease of scalability. researchgate.netresearchgate.net Given the reactivity of both the aldehyde and epoxide functionalities in this compound, flow chemistry presents an ideal platform for controlling reactions with high precision.

Future research could focus on developing continuous-flow processes for the synthesis and subsequent transformation of this compound. For example, the aminolysis of the epoxide ring, a reaction that often requires high temperatures, can be performed safely and efficiently in a microreactor, allowing for rapid optimization and production of β-amino alcohols. acs.orgmit.eduacs.org High-pressure and high-temperature conditions that are difficult to achieve in batch can be safely accessed in microreactors, potentially enabling otherwise unfeasible transformations. acs.org

Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. nih.govchemrxiv.org Automated systems can systematically vary parameters such as temperature, residence time, and reagent concentration, allowing for the rapid generation of libraries of functionalized derivatives from this compound for screening purposes. acs.orgnih.govresearchgate.netwiley.com

Table 3: Comparison of Batch vs. Flow Chemistry for Transformations of this compound

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent; high surface area-to-volume ratio ensures uniform temperature. |

| Mass Transfer | Can be slow, especially in multiphasic systems. | Rapid mixing and high interfacial area enhance mass transfer. researchgate.net |

| Safety | Handling of unstable intermediates can be hazardous at scale. | Small reactor volumes minimize risk; unstable intermediates can be generated and used in situ. |

| Scalability | Often requires re-optimization; "scale-up effect" can be problematic. | Scaled by running longer or by "numbering-up" (parallel reactors). researchgate.net |

| Reaction Time | Can be long, often determined by addition rates and thermal control. | Significantly reduced due to efficient mixing and heat transfer. researchgate.net |

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational chemistry and in silico modeling are indispensable tools for modern chemical research. For a molecule like this compound, these approaches can provide deep mechanistic insights, guide experimental design, and accelerate the discovery of new reactions and catalysts.

Density Functional Theory (DFT) calculations can be used to model reaction pathways for the transformation of this compound. nih.govacs.org For example, DFT can elucidate the transition states and activation barriers for the nucleophilic attack on the aldehyde versus the epoxide, helping to predict the chemoselectivity under different catalytic conditions. rsc.org It can also be used to understand the origin of stereoselectivity in asymmetric catalysis by modeling the interactions between the substrate, catalyst, and reagents. acs.orgnih.govfigshare.com

Molecular docking and dynamics simulations can be employed to study the binding of this compound within the active site of an enzyme, such as an epoxide hydrolase or an alcohol dehydrogenase. nih.gov This can aid in the rational design of mutant enzymes with enhanced activity or altered selectivity for this specific substrate. These computational tools will be crucial in navigating the complex reactive landscape of this bifunctional molecule, saving significant experimental time and resources.

Development of Novel Applications in Sustainable Chemistry

The principles of green chemistry emphasize the use of renewable feedstocks, atom economy, and the design of environmentally benign processes. acs.org As a C6 chemical, this compound is a potential platform molecule that could be derived from biomass sources, such as C6 sugars. sciepublish.combibliomed.orgresearchgate.netacs.org Future research should explore sustainable synthetic routes to this compound from renewable starting materials.

The dual functionality of this compound makes it a versatile building block for the synthesis of a wide range of value-added chemicals. Epoxides are known precursors for polymers like polyesters and polyethers, and their high reactivity makes them valuable intermediates. rsc.orgbohrium.comkuleuven.be The aldehyde group can be used for various C-C bond-forming reactions or converted into other functional groups.

A key area of future research will be the use of this compound in polymerization reactions. For example, ring-opening polymerization of the epoxide, potentially initiated by a reaction at the aldehyde, could lead to novel functional polymers with tailored properties. Its potential as a bio-based alternative to petrochemical-derived epoxides like ethylene (B1197577) oxide could help reduce the carbon footprint of the chemical industry. rsc.orgmit.edu The development of applications for this molecule in areas such as biodegradable polymers, resins, and specialty chemicals aligns with the broader goals of creating a sustainable chemical industry. acs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.